N-Methyl-D-alanyl-4-fluoro-D-phenylalanine phenylmethyl ester hydrochloride
CAS No.: 874336-39-7
Cat. No.: VC4822114
Molecular Formula: C20H24ClFN2O3
Molecular Weight: 394.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874336-39-7 |
|---|---|
| Molecular Formula | C20H24ClFN2O3 |
| Molecular Weight | 394.87 |
| IUPAC Name | benzyl (2R)-3-(4-fluorophenyl)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride |
| Standard InChI | InChI=1S/C20H23FN2O3.ClH/c1-14(22-2)19(24)23-18(12-15-8-10-17(21)11-9-15)20(25)26-13-16-6-4-3-5-7-16;/h3-11,14,18,22H,12-13H2,1-2H3,(H,23,24);1H/t14-,18+;/m0./s1 |
| Standard InChI Key | RRURIYQUSGSYAX-QLOBERJESA-N |
| SMILES | CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)OCC2=CC=CC=C2)NC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
N-Methyl-D-alanyl moiety: A D-configured alanine derivative with a methyl group substituent on the nitrogen atom, which reduces peptide backbone flexibility and enhances proteolytic resistance .
-
4-Fluoro-D-phenylalanine: A fluorinated aromatic amino acid with a fluorine atom at the para position of the benzene ring. Fluorination modulates electronic properties and improves lipid solubility, often enhancing receptor binding affinity .
-
Phenylmethyl ester hydrochloride: A benzyl ester group that acts as a protecting group for the carboxylic acid, with a hydrochloride counterion improving solubility in polar solvents .
The IUPAC name, benzyl (2R)-3-(4-fluorophenyl)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoate hydrochloride, reflects its stereochemical complexity, with specific R and S configurations at chiral centers.
Table 1: Physicochemical Properties of N-Methyl-D-alanyl-4-fluoro-D-phenylalanine Phenylmethyl Ester Hydrochloride
Stereochemical Significance
The exclusive use of D-amino acids distinguishes this compound from naturally occurring L-configured peptides. D-amino acids resist enzymatic degradation by proteases, making the compound suitable for in vivo applications where prolonged half-life is critical . The para-fluoro substitution on phenylalanine further enhances stability by introducing steric and electronic effects that hinder oxidative metabolism .
Synthesis and Manufacturing
Peptide Coupling Strategies
The synthesis typically involves sequential peptide coupling and esterification steps:
-
Formation of N-Methyl-D-alanyl-4-fluoro-D-phenylalanine:
-
Esterification with Benzyl Alcohol:
-
Hydrochloride Salt Formation:
-
The final product is treated with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt, enhancing crystallinity and stability.
-
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Peptide Coupling | EDC, HOBt, DIPEA, DMF, 0°C | 68–72 |
| Esterification | Benzyl bromide, TEA, CH₂Cl₂ | 85–90 |
| Salt Formation | HCl in Et₂O, 25°C | 95 |
Challenges in Large-Scale Production
-
Racemization Risk: The basic conditions during esterification may induce epimerization at chiral centers, necessitating strict temperature control .
-
Purification Complexity: The hydrochloride salt’s hygroscopic nature complicates lyophilization, requiring anhydrous solvents for crystallization.
Applications in Pharmaceutical Research
Peptide-Based Drug Development
This compound serves as a building block in protease-resistant peptide therapeutics. For example:
-
Antimicrobial Peptides (AMPs): Incorporation of D-amino acids and fluorinated residues enhances stability against bacterial proteases, improving efficacy against biofilm-forming pathogens like Pseudoalteromonas spp. .
-
G Protein-Coupled Receptor (GPCR) Ligands: Fluorinated aromatic residues augment binding affinity to hydrophobic receptor pockets, as demonstrated in angiotensin II receptor analogs .
Biochemical Probes
The para-fluoro group enables NMR studies to track peptide conformational changes in real time . Additionally, the benzyl ester permits controlled release of active peptides via enzymatic cleavage in targeted drug delivery systems.
| Parameter | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, lab coat, safety goggles |
| Storage | Airtight container, 2–8°C |
| Disposal | Incineration at licensed facilities |
Future Directions
Expanding Therapeutic Applications
-
Oncology: Fluorinated peptides could target hypoxic tumor microenvironments, leveraging fluorine’s lipophilicity for improved tissue penetration .
-
Neurodegenerative Diseases: D-amino acid peptides may inhibit β-amyloid aggregation in Alzheimer’s models .
Synthetic Methodology Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume